Topological Polar Surface Area (TPSA) Comparison: C-Linked vs. N-Linked Piperidine-Furan Carboxylic Acids
The C-linked target compound (free piperidine NH) exhibits a TPSA of 62.5 Ų, compared to 53.7 Ų for the N-linked analog 2-(piperidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride [1][2]. This ~8.8 Ų increase arises from the additional exposed NH group and alters predicted passive membrane permeability. The TPSA value of the target compound falls within the range (≤140 Ų) generally associated with favorable oral absorption, yet its position relative to common CNS MPO (Multiparameter Optimization) thresholds differs meaningfully from the N-linked comparator, which has a lower TPSA and correspondingly higher predicted permeability [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 62.5 Ų (free base, PubChem computed) |
| Comparator Or Baseline | 2-(Piperidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride: TPSA = 53.7 Ų (PubChem computed) |
| Quantified Difference | ΔTPSA = +8.8 Ų (16.4% higher for the target compound) |
| Conditions | Computed property values from PubChem (Cactvs 3.4.8.18); values reported for the predominant species at physiological pH |
Why This Matters
This TPSA difference indicates that the target compound is measurably less lipophilic than its N-linked analog, which directly impacts calculated LogP, predicted CNS penetration, and solubility—factors that must be accounted for when selecting a building block for lead optimization programs where specific permeability or solubility profiles are required.
- [1] PubChem Compound Summary CID 122163381, 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid, TPSA 62.5 Ų. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 2921000, 2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, TPSA 53.7 Ų. National Center for Biotechnology Information, 2026. View Source
